molecular formula C26H24N2O B1673418 Unii-ZE7qpy4258 CAS No. 936622-80-9

Unii-ZE7qpy4258

Cat. No. B1673418
M. Wt: 380.5 g/mol
InChI Key: XCZMUTGHJBFKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940723B2

Procedure details

Co-amoxiclav (1000/200 mg infusion, GlaxoSmithKline) was purchased from St George's NHS Hospital, London. Mupirocin was purchased from Sigma Aldrich Ltd (Poole, Dorset, UK). Chlorhexidine gluconate was purchased from Sigma Aldrich Ltd (Poole, Dorset, UK). 4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (in hydrochloride salt form) was provided by Helperby Therapeutics.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Chlorhexidine gluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)S[C@@H:5]2[C@H:7]([NH:10][C:11]([C@H:13](N)[C:14]3[CH:15]=[CH:16][C:17](O)=[CH:18][CH:19]=3)=O)[C:8](=O)N2[C@H]1C(O)=O.[CH2:26]1C(=O)[N:28]2[C@@H](C([O-])=O)/C(/O[C@H:27]12)=C/CO.[K+].C[C@@H:42]([C@@H](O)C)[C@@H:43]1O[C@H:44]1[CH2:46][C@@H:47]1[C@@H](O)[C@@H:51](O)[C@H:50]([CH2:55]/[C:56](/[CH3:72])=C/C(OCCCCCCCCC(O)=O)=O)[O:49][CH2:48]1.[CH:76]1C(NC(NC(NCCCCCCNC(NC(NC2C=CC(Cl)=CC=2)=N)=N)=N)=N)=CC=C(Cl)[CH:77]=1.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(O)=O>>[CH3:26][C:27]1[C:5]2[CH2:76][CH2:77][N:10]([CH2:11][CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:7]=2[C:8]2[CH:51]=[C:50]([O:49][C:48]3[CH:42]=[CH:43][CH:44]=[CH:46][CH:47]=3)[CH:55]=[CH:56][C:72]=2[N:28]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC(=CC3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O
Step Three
Name
Chlorhexidine gluconate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1NC(=N)NC(=N)NCCCCCCNC(=N)NC(=N)NC=2C=CC(=CC2)Cl)Cl.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2C=CC(=CC2C2=C1CCN2CCC2=CC=CC=C2)OC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.